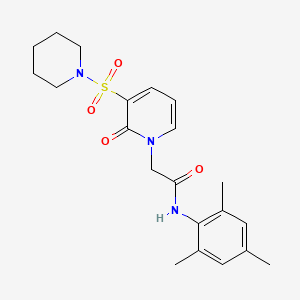

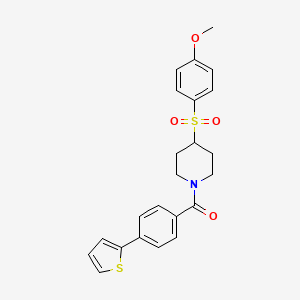

![molecular formula C25H24N4O2S B2862573 N-benzyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide CAS No. 1243035-33-7](/img/structure/B2862573.png)

N-benzyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-benzyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide” is a complex organic compound. It contains a thieno[3,2-d]pyrimidine core, which is a heterocyclic compound with diverse biological activities . The compound also contains a benzylpiperidine moiety, which is known to act as a monoamine releasing agent with selectivity for releasing dopamine versus serotonin .

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidines typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . The benzylpiperidine moiety can be synthesized from 4-Cyanopyridine reacted with toluene to give 4-benzylpyridine .Molecular Structure Analysis

The molecular structure of this compound is complex, with a thieno[3,2-d]pyrimidine core and a benzylpiperidine moiety. The compound’s molecular formula is C27H28N4O2S, and it has a monoisotopic mass of 472.193298 Da .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the cyclization of 3-amino-thiophene-2-carboxylate derivatives and the reaction of 4-Cyanopyridine with toluene .Physical And Chemical Properties Analysis

The compound has a yield of 98%, and it crystallizes from toluene. Its melting point is 285–286 °C. The IR spectrum shows peaks at 2210 cm−1 (C ≡ N) and 1678 cm−1 (C = O). The 1H NMR spectrum shows peaks at 3.41 ppm (t, 4H, J = 5.0 Hz, CH2), 3.91 ppm (t, 4H, J = 5.0 Hz, CH2), 6.82–7.58 ppm (m, 10H, ArH), and 8.45 ppm (s, 1H, = CH) .Scientific Research Applications

Microwave-Assisted Synthesis of Derivatives

A study by Abdalha et al. (2011) outlines the synthesis of new tetrahydrobenzo[b]thiophene and tetrahydrobenzothienopyrimidine derivatives under microwave irradiation, highlighting a method for creating carboxamide derivatives and pyrimidine derivatives among others. This suggests applications in synthesizing complex organic compounds efficiently (Abdalha, El-Regal, El-Kassaby, & Ali, 2011).

Anti-Angiogenic and DNA Cleavage Activities

Kambappa et al. (2017) synthesized a series of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives and evaluated their anti-angiogenic and DNA cleavage abilities. This research implies potential applications in cancer research, particularly in the development of anticancer agents targeting angiogenesis and DNA integrity (Kambappa, Chandrashekara, Rekha, Shivaramu, & Palle, 2017).

Antipsychotic Agent Development

Norman et al. (1996) explored heterocyclic analogues of a specific benzamide compound as potential antipsychotic agents, focusing on their binding to dopamine and serotonin receptors. This demonstrates an application in designing new drugs for treating psychiatric disorders (Norman, Navas, Thompson, & Rigdon, 1996).

Anti-Acetylcholinesterase Activity

Research by Sugimoto et al. (1990) on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives evaluated for anti-acetylcholinesterase (anti-AChE) activity suggests potential applications in treating neurodegenerative diseases, such as Alzheimer's disease, by enhancing cholinergic function (Sugimoto, Tsuchiya, Sugumi, Higurashi, Karibe, Iimura, Sasaki, Kawakami, Nakamura, & Araki, 1990).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-benzyl-1-(4-oxo-7-phenyl-3H-thieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N4O2S/c30-23(26-14-17-8-3-1-4-9-17)19-12-7-13-29(15-19)25-27-21-20(18-10-5-2-6-11-18)16-32-22(21)24(31)28-25/h1-6,8-11,16,19H,7,12-15H2,(H,26,30)(H,27,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXYCSBJLEOKOJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC3=C(C(=O)N2)SC=C3C4=CC=CC=C4)C(=O)NCC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

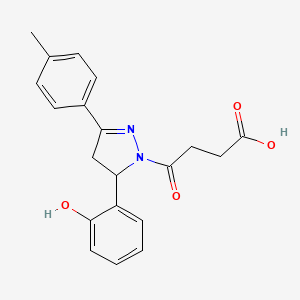

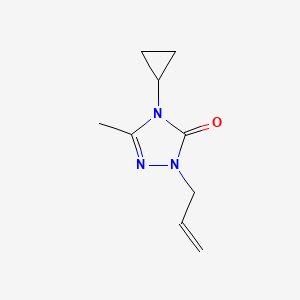

![3-(tert-butyl)-1-(4-chlorobenzyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2862491.png)

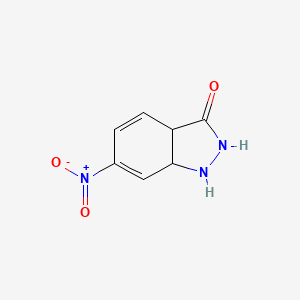

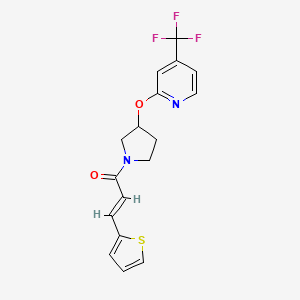

![6-Cyclopropyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2862493.png)

![N-(cyanomethyl)-2-{[2-(pyridin-2-yl)-2,3-dihydro-1H-isoindol-4-yl]amino}acetamide](/img/structure/B2862494.png)

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-(ethylthio)benzamide](/img/structure/B2862496.png)

![ethyl 5-((furan-2-carbonyl)oxy)-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B2862499.png)

![6-Phenyl-2-[1-(2-pyrazol-1-ylacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2862505.png)

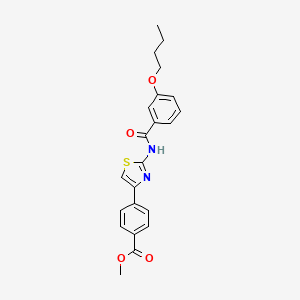

![N-{4-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)oxy]phenyl}cyclohexanecarboxamide](/img/structure/B2862513.png)